

Introduction: Unveiling a Versatile Multifunctional Ligand

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Compound of Interest

Compound Name: *o*-Xylylenediphosphonic Acid

Cat. No.: B1642045

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o-Xylylenediphosphonic acid (o-XDPA), systematically named (1,2-phenylenebis(methylene))diphosphonic acid, is an organophosphorus compound distinguished by a rigid benzene core functionalized with two methylenephosphonic acid groups in an ortho configuration. This unique architecture imparts a combination of steric rigidity from the xylyl backbone and strong chelating capabilities from the phosphonate moieties. While its isomers, m-XDPA and p-XDPA, have also been explored, the ortho-substitution pattern of o-XDPA creates a specific pocket size and geometry, making it a highly valuable ligand in coordination chemistry and materials science.

Phosphonic acids, in general, are recognized for their robust P-C bond, which offers greater chemical and enzymatic stability compared to the P-O bond in phosphates.^{[1][2]} They are powerful chelating agents for a wide range of metal ions, a property leveraged in applications from water treatment to medical imaging.^{[1][3]} **o**-Xylylenediphosphonic acid, in particular, serves as a versatile building block for constructing sophisticated supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs), which exhibit promising photoluminescent and catalytic properties.^{[4][5]} This guide provides a detailed exploration of its synthesis, physicochemical properties, reactivity, and applications, tailored for researchers and professionals in chemical and materials development.

Synthesis and Purification of **o**-Xylylenediphosphonic Acid

The synthesis of o-XDPA is typically achieved through a two-step process involving an Arbuzov-type reaction followed by acidic hydrolysis. This method provides a reliable route to the target compound from commercially available starting materials.

Experimental Protocol: Synthesis of o-Xylylenediphosphonic Acid

The following protocol is adapted from established literature procedures for the synthesis of xylylenediphosphonic acids.^[4]

Step 1: Synthesis of Tetraethyl o-xylylenediphosphonate

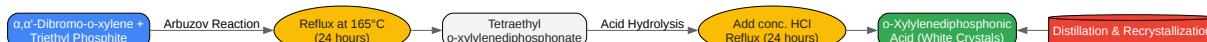
- **Setup:** Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
- **Reaction:** Charge the flask with α,α' -dibromo-o-xylene and an excess of triethyl phosphite.
- **Heating:** Heat the reaction mixture under reflux at approximately 165 °C for 24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- **Isolation:** After cooling the mixture to room temperature, isolate the crude diethyl ester. Purify the product by distillation under reduced pressure to remove unreacted triethyl phosphite and other volatile impurities.

Step 2: Hydrolysis to o-Xylylenediphosphonic Acid

- **Acidification:** Add concentrated hydrochloric acid (e.g., 37%) to the flask containing the purified tetraethyl o-xylylenediphosphonate.
- **Reflux:** Heat the mixture under reflux for an additional 24 hours to ensure complete hydrolysis of the four ethyl ester groups.^[1]
- **Workup:** Upon cooling, a white solid product should precipitate. Dissolve the solid in a minimum amount of hot water.

- Purification: Filter the hot solution to remove any insoluble impurities. Reduce the volume of the filtrate by evaporation.
- Crystallization: Allow the concentrated solution to cool slowly to room temperature to induce crystallization.
- Final Product: Collect the resulting white crystals by filtration, wash with a small amount of cold water, and dry at room temperature. The reported melting point for the final product is approximately 270 °C.[4]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **o-Xylylenediphosphonic Acid**.

Physicochemical and Spectroscopic Properties

The chemical behavior of o-XDPA is dictated by its molecular structure. The presence of two acidic phosphonate groups in close proximity on a rigid aromatic scaffold leads to distinct physical and spectroscopic characteristics.

Core Chemical Properties

Property	Value	Reference / Source
Molecular Formula	$C_8H_{12}O_6P_2$	[6]
Molecular Weight	266.13 g/mol	[6]
Appearance	White crystalline solid	[4]
Melting Point	~270 °C	[4]
CAS Number	42104-58-5	[6]
Solubility	Low solubility in water and common organic solvents. Soluble in basic aqueous solutions.	[4]
Acidity (pKa)	As a phosphonic acid, it is expected to be a polyprotic acid. Exact pKa values are not readily available in the cited literature.	[3]

Spectroscopic Characterization

While detailed spectra for the isolated acid are not prevalent in the literature, its structural features can be confirmed using standard spectroscopic techniques. Characterization data is often reported for its metal complexes.[4]

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is a powerful tool for identifying the key functional groups. For a lanthanide complex of o-XDPA, characteristic vibrational bands include:
 - $\sim 3445\text{ cm}^{-1}$: Broad absorption corresponding to O-H stretching of the phosphonic acid groups and coordinated water molecules.
 - $\sim 3064\text{-}2889\text{ cm}^{-1}$: C-H stretching vibrations from the aromatic ring and methylene groups.
 - $\sim 1127\text{-}928\text{ cm}^{-1}$: A series of strong bands attributed to the P=O and P-O stretching modes of the phosphonate group.[4]

- $\sim 791 \text{ cm}^{-1}$: A sharp band typical of ortho-disubstituted benzene rings.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show complex multiplets in the aromatic region for the xylyl protons and a characteristic doublet in the aliphatic region for the methylene (CH_2) protons, split by the adjacent phosphorus atom ($^2\text{JH-P}$ coupling).
 - ^{13}C NMR: The carbon spectrum would show distinct signals for the aromatic and methylene carbons. The methylene carbon signal would appear as a doublet due to C-P coupling.
 - ^{31}P NMR: A single resonance is expected in the proton-decoupled ^{31}P NMR spectrum, confirming the presence of a single phosphorus environment.

Reactivity and Coordination Chemistry

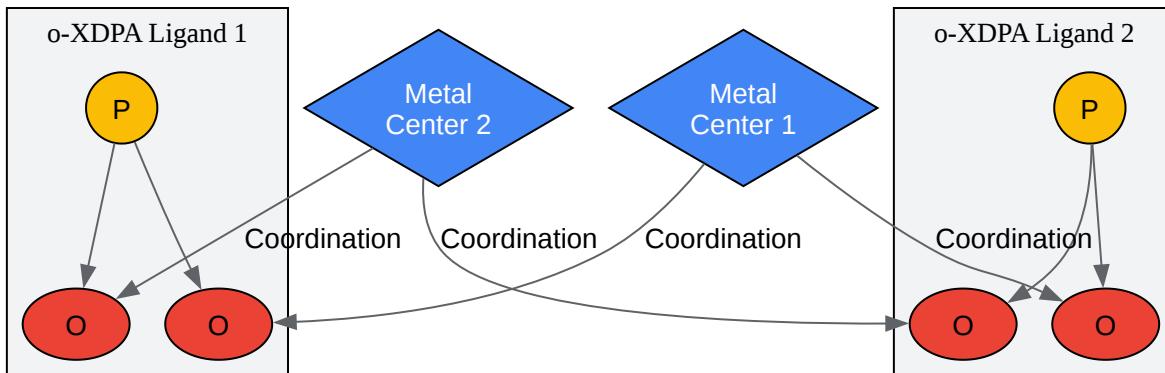
The chemical reactivity of o-XDPA is dominated by the two phosphonic acid groups, which can be deprotonated to form phosphonates. These anionic groups are excellent ligands for metal ions.

Role as a Multifunctional Ligand

The phosphonic acid group ($-\text{PO}_3\text{H}_2$) can be partially or fully deprotonated depending on the pH, allowing it to coordinate with up to nine metal atoms.^[4] This versatility enables o-XDPA to act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.

In the synthesis of lanthanide diphosphonates, o-XDPA (denoted as H_4L) has been shown to form two-dimensional (2D) coordination polymers.^{[4][5]} In these structures, each pair of lanthanide (Ln^{3+}) ions is bridged by the oxygen atoms of the phosphonate groups, creating a stable inorganic-organic hybrid material.^[4] The ortho-positioning of the phosphonate groups creates a specific bite angle and steric environment that directs the formation of these unique architectures.

Coordination Modes of o-XDPA



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Caption: Bridging coordination of o-XDPA between two metal centers.

Applications in Research and Development

The unique structural and chemical properties of o-XDPA make it a compound of significant interest for advanced applications.

- **Luminescent Materials:** Lanthanide complexes are known for their unique photoluminescent properties. When incorporated into coordination polymers with o-XDPA, the resulting materials can exhibit characteristic luminescence, making them candidates for sensors, displays, and optical devices.[4]
- **Catalysis:** The coordination polymers formed from o-XDPA and metal ions can possess catalytic activity. For instance, lanthanide-based frameworks have been investigated for their ability to catalyze organic reactions.[4] The defined porous structure and exposed metal sites are key to their catalytic function.
- **Hybrid Materials and MOFs:** Phosphonate-based ligands like o-XDPA are increasingly used to construct Metal-Organic Frameworks (MOFs).[4] These materials are highly porous and have potential applications in gas storage and separation, adsorption, and proton conductivity.[4]

- Surface Functionalization: The phosphonic acid groups have a strong affinity for metal oxide surfaces (e.g., TiO_2 , Fe_3O_4).^[1] This property allows o-XDPA to be used as an anchoring group to functionalize surfaces, for applications in dye-sensitized solar cells or for immobilizing catalysts.^[1]

Safety and Handling

While a specific safety data sheet for **o-Xylylenediphosphonic Acid** is not widely available, data for its isomers and the general class of phosphonic acids indicate that it should be handled with care.

- Hazard Classification: Isomers such as m-XDPA and p-XDPA are classified as corrosive.^[7] They are known to cause severe skin burns and eye damage and may be corrosive to metals.
- Recommended Precautions:
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
 - Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.
 - Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container. The compound may be hygroscopic.

Conclusion

o-Xylylenediphosphonic acid is a highly functional and structurally significant molecule. Its synthesis is well-established, and its chemical properties are defined by the interplay between a rigid aromatic core and two strongly coordinating phosphonic acid groups. This combination has established o-XDPA as a critical building block in the rational design of advanced functional materials, particularly coordination polymers and MOFs with tailored luminescent and catalytic properties. As research into hybrid materials continues to expand, the utility and importance of o-XDPA are poised to grow, offering new solutions in materials science, catalysis, and beyond.

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